6-chloro-N-methylpyridin-2-amine
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Overview
Description
6-Chloro-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 89026-78-8 and a molecular weight of 142.59 . .
Molecular Structure Analysis
The InChI code for 6-chloro-N-methylpyridin-2-amine is 1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) and the InChI key is VPGPNOQDNGMIKA-UHFFFAOYSA-N . This indicates the presence of a chlorine atom, a methyl group, and an amine group attached to a pyridine ring.Physical And Chemical Properties Analysis
6-Chloro-N-methylpyridin-2-amine has a predicted boiling point of 253.3±20.0 °C and a predicted density of 1.250±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Environmental Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds like 6-chloro-N-methylpyridin-2-amine are prevalent in various industries and are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment schemes. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, with degradation efficiency being significantly affected by process parameters such as pH, initial concentration, and treatment time. Cavitation has emerged as a promising pre-treatment method to reduce costs, while hybrid methods offer synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).
CO2 Capture and Separation
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks have shown high CO2 sorption capacity at low pressures and excellent separation performance for CO2 from H2, CH4, and N2. The synthesis methods for amine-functionalized MOFs, including in situ synthesis, post-modification, and physical impregnation, highlight their potential applications in catalysis (Lin, Kong, & Chen, 2016).
Analytical Chemistry and Biomolecule Detection
The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, has extensive applications in analytical chemistry for the detection, isolation, and analysis of compounds of interest across various disciplines. This reaction has been adapted to specialized needs through the development of acid, alkaline, and fluorogenic ninhydrin reagents, facilitating the analysis of amino acids, peptides, proteins, and other primary amines in agricultural, biomedical, and food sciences (Friedman, 2004).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPNOQDNGMIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437819 |
Source
|
Record name | 6-chloro-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylpyridin-2-amine | |
CAS RN |
89026-78-8 |
Source
|
Record name | 6-chloro-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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